![molecular formula C13H10O B1589660 2,3-二氢-1H-环戊[b]萘-1-酮 CAS No. 109341-49-3](/img/structure/B1589660.png)

2,3-二氢-1H-环戊[b]萘-1-酮

描述

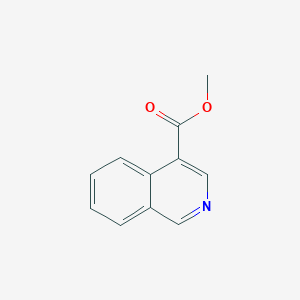

“2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is an organic compound with the molecular formula C13H10O . It is also known by other names such as "1H-Benz[f]inden-1-one, 2,3-dihydro-" .

Synthesis Analysis

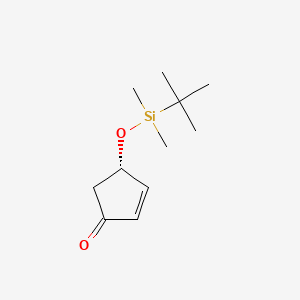

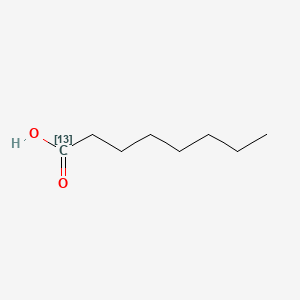

The synthesis of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” can be achieved from “2-Cyclopenten-1-one” and "ALPHA,ALPHA,ALPHA’,ALPHA’-TETRABROMO-O-XYLENE" .

Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” consists of 13 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .

Physical And Chemical Properties Analysis

The boiling point of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is predicted to be 348.6±12.0 °C. The compound has a predicted density of 1?±.0.06 g/cm3 .

科学研究应用

Application 1: High-Efficiency Organic Solar Cells

- Summary of the Application : This compound is used in the design and synthesis of an asymmetric non-fullerene small molecule acceptor (NF-SMA) IDT-TNIC with an A–D–π–A structure. This structure is based on an indacenodithiophene (IDT) central core, with a unidirectional non-fused alkylthio-thiophene (T) π-bridge, and 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile (NIC) extended terminal groups .

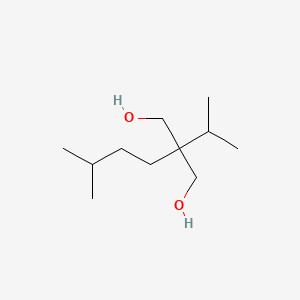

- Methods of Application or Experimental Procedures : The IDT-TNIC molecules maintain a good coplanar structure, which benefits from the non-covalent conformational locks (NCL) between O···S and S···S. The asymmetric structure increases the molecular dipole moment, and the extended terminal group broadens the absorption of the material .

- Results or Outcomes : The photovoltaic device, based on PBDB-T:IDT-TNIC, exhibits an energetic PCE of 11.32% with a high Voc of 0.87 V, high Jsc of 19.85 mA cm −2, and a low energy loss of 0.57 eV .

Application 2: Push-Pull Dyes

- Summary of the Application : The compound “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is used in the development of push-pull dyes .

- Methods of Application or Experimental Procedures : Two synthetic approaches were employed in the development of these dyes .

- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .

Application 3: Nonlinear Optical Materials

- Summary of the Application : This compound is used in the design of NF naphthalene-based derivatives (PCMD1–D9) with D–π–A configuration .

- Methods of Application or Experimental Procedures : DFT analysis at M06/6–311G (d,p) level was accomplished to explore the photonic behavior of PCMD1–D9 compounds .

- Results or Outcomes : The configuration change led to considerable charge distribution over highest occupied and lowest unoccupied molecular orbitals with minimum band difference . The energy gap trend for all the entitled compounds was observed as; PCMD8 < PCMD5 = PCMD9 < PCMD6 < PCMD7 < PCMD4 < PCMD3 < PCMD2 < PCMD1 with the least band gap of 2.048 eV in PCMD8 among all the compounds .

Application 4: Visible Light Absorption

- Summary of the Application : These dyes exhibit excellent visible light absorption properties that can ensure their use in PISs upon visible LED light irradiation .

- Methods of Application or Experimental Procedures : The details of the methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .

Application 5: Azafluorenone Derivative

- Summary of the Application : A series of twelve dyes have been designed using 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile as the electron acceptor .

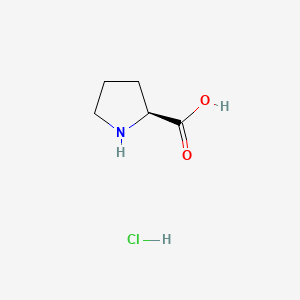

- Methods of Application or Experimental Procedures : While using piperidine as a classical base for the Knoevenagel reaction, a nucleophilic attack of the amine on the formed push-pull chromophore occurred, producing an azafluorenone derivative .

- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .

Application 6: Free Radical Photopolymerization

- Summary of the Application : These dyes exhibit excellent visible light absorption properties that can ensure their use in photoinitiator systems (PISs) upon visible LED light irradiation .

- Methods of Application or Experimental Procedures : The details of the methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .

安全和危害

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

未来方向

属性

IUPAC Name |

1,2-dihydrocyclopenta[b]naphthalen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQSMXIFHVPMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451667 | |

| Record name | benz[f]indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one | |

CAS RN |

109341-49-3 | |

| Record name | benz[f]indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)